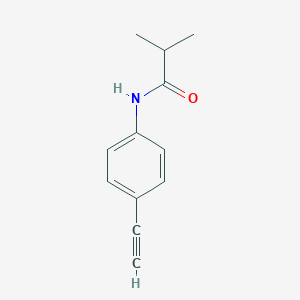

Propanamide, N-(4-ethynylphenyl)-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-(4-ethynylphenyl)-2-methyl-, also known by its CAS number 874379-93-8, is a chemical compound with the molecular formula C11H11NO . Its molecular weight is 173.21 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of porous aromatic framework (PAF) materials were assembled using tri (4-ethynylphenyl)amine and various aryl halides via Sonogashira–Hagihara coupling reactions . Another study developed a novel reagent, N-(4-ethynylphenyl)acrylamide (EPhAA), which reacts rapidly with inosine and is “click”-compatible, enabling flexible attachment of fluorescent probes at editing sites .Molecular Structure Analysis

The molecular structure of Propanamide, N-(4-ethynylphenyl)-2-methyl- consists of 11 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .Scientific Research Applications

Environmental and Food Analysis

Studies have highlighted the utility of antibodies developed for detecting various compounds, including herbicides and toxic metabolites in environmental and food matrices. The development of immunoreagents and their application in ELISA and related techniques points to the broader utility of chemical detection methods for monitoring and controlling environmental risks and ensuring food safety. This approach is pivotal for identifying contaminants like phenoxyacetic acid herbicides and nonylphenol, among others, underscoring the importance of sensitive detection methods in environmental conservation and public health safeguarding (Fránek & Hruška, 2018).

Toxicological Reviews

The toxicological profiles of compounds similar to "Propanamide, N-(4-ethynylphenyl)-2-methyl-" have been extensively reviewed to understand their impact on health and the environment. For instance, reviews on the environmental fate of alkylphenols, which share structural similarities with the compound , shed light on their persistence and potential endocrine-disrupting effects in aquatic environments. Such studies are crucial for evaluating the ecological and health risks associated with the widespread use of these compounds and for developing strategies to mitigate their adverse effects (Ying, Williams, & Kookana, 2002).

Biotechnological Production and Breakdown

Research into the microbial catabolism of herbicides and similar compounds reveals the potential of microorganisms to degrade environmental contaminants. This includes the study of metabolic pathways and enzymes involved in the breakdown of aryloxyphenoxy-propionate herbicides, which could offer insights into bioremediation strategies for mitigating pollution. Understanding these microbial processes is vital for developing biotechnological solutions to environmental contamination and for enhancing the sustainability of agricultural practices (Zhou et al., 2018).

Volatile Organic Compounds in Health

The exploration of volatile organic compounds (VOCs) produced by human metabolism and their role as biomarkers in diseases like inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS) represents another research avenue. Such studies underscore the potential of VOC analysis in non-invasive diagnostic approaches and in monitoring disease progression or response to treatment. This emerging field of research highlights the interplay between chemistry, microbiology, and medicine in advancing patient care and personalized medicine (Van Malderen et al., 2020).

properties

IUPAC Name |

N-(4-ethynylphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-4-10-5-7-11(8-6-10)13-12(14)9(2)3/h1,5-9H,2-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHUPEMGXIYANG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450418 |

Source

|

| Record name | Propanamide, N-(4-ethynylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanamide, N-(4-ethynylphenyl)-2-methyl- | |

CAS RN |

111448-80-7 |

Source

|

| Record name | Propanamide, N-(4-ethynylphenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)